molecular formula C15H19N3O2 B4791967 4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B4791967
M. Wt: 273.33 g/mol
InChI Key: GXJFZCSHNBWJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives This compound features a benzamide core with an ethoxy group at the 4-position, a methyl group attached to the nitrogen atom, and a pyrazolylmethyl group also attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the pyrazole derivative and the benzamide core. One common synthetic route includes the following steps:

  • Preparation of 1-methyl-1H-pyrazol-4-ylmethylamine: This can be achieved by reacting 1-methyl-1H-pyrazole-4-carboxaldehyde with an appropriate amine source under reductive conditions.

  • Formation of the benzamide core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with the amine derivative.

  • Final coupling: The final step involves the coupling of the benzamide core with the pyrazole derivative under suitable conditions, often using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: The ethoxy group can be oxidized to form the corresponding ethyl ester.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The benzamide core can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine.

Major Products Formed:

  • Ethyl ester: Resulting from the oxidation of the ethoxy group.

  • Pyrazoline derivative: Resulting from the reduction of the pyrazole ring.

  • Substituted benzamide: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

4-Ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to its specific structural features, which differentiate it from other benzamide derivatives. Similar compounds include:

  • N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide: Lacks the ethoxy group.

  • 4-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide: Lacks the N-methyl group.

  • N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide: Different pyrazole position.

These compounds may exhibit different biological activities and properties due to variations in their chemical structures.

Properties

IUPAC Name

4-ethoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-20-14-7-5-13(6-8-14)15(19)17(2)10-12-9-16-18(3)11-12/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJFZCSHNBWJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.